molecular formula C12H19NO5 B13099737 (1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B13099737
M. Wt: 257.28 g/mol
InChI Key: SDTKFYMBKIVOOR-PZYMCFGQSA-N
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Description

(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[221]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by functional group modifications to introduce the hydroxy and carboxylic acid groups. Common reagents used in these reactions include strong bases, protecting groups, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: shares structural similarities with other bicyclic compounds, such as tropane alkaloids and certain beta-lactam antibiotics.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7-,8?,9?/m1/s1

InChI Key

SDTKFYMBKIVOOR-PZYMCFGQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H](C1C(=O)O)C(C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O

Origin of Product

United States

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